molecular formula C11H9BrClNO2 B13976194 Ethyl 6-bromo-5-chloro-1H-indole-2-carboxylate

Ethyl 6-bromo-5-chloro-1H-indole-2-carboxylate

Cat. No.: B13976194
M. Wt: 302.55 g/mol
InChI Key: CDWKQCRGVRRERP-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-indole-2-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-1H-indole-2-carboxylic acid ethyl ester typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of 1-bromo-2-chloro-4-methylbenzene to produce 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to form 5-bromo-4-chloro-2-methylbenzenamine, which undergoes cyclization to yield 6-bromo-5-chloro-1H-indole . The final step involves esterification to produce the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-chloro-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-2-carboxylic acid ethyl ester
  • 6-Chloro-1H-indole-2-carboxylic acid ethyl ester
  • 5-Chloro-1H-indole-2-carboxylic acid ethyl ester

Uniqueness

6-Bromo-5-chloro-1H-indole-2-carboxylic acid ethyl ester is unique due to the presence of both bromine and chlorine substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 6-bromo-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-4-6-3-8(13)7(12)5-9(6)14-10/h3-5,14H,2H2,1H3

InChI Key

CDWKQCRGVRRERP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)Br)Cl

Origin of Product

United States

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